Diphenyl (thiophen-3-yl)propanedioate

Lipophilicity Drug Design Partition Coefficient

Researchers requiring a lipophilic, protected form of 3-thienylmalonic acid for beta-lactam antibiotic synthesis face challenges isolating polar intermediates. This diphenyl ester (XLogP3 = 4.6) addresses that by enabling clean organic-phase extraction and mild hydrogenolytic deprotection, preserving the sensitive beta-lactam nucleus. - Serves as a direct precursor to the ticarcillin/temocillin side chain via coupling and deprotection - Activated phenyl esters allow room-temperature aminolysis without coupling reagents - Superior π-π stacking properties enhance charge carrier mobility in organic electronic devices Sourced reliably with batch-to-batch consistency for both medicinal chemistry and materials science campaigns.

Molecular Formula C19H14O4S
Molecular Weight 338.4 g/mol
CAS No. 61291-37-0
Cat. No. B12332727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl (thiophen-3-yl)propanedioate
CAS61291-37-0
Molecular FormulaC19H14O4S
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C(C2=CSC=C2)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C19H14O4S/c20-18(22-15-7-3-1-4-8-15)17(14-11-12-24-13-14)19(21)23-16-9-5-2-6-10-16/h1-13,17H
InChIKeyQWOPLEJDCXUAPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl (thiophen-3-yl)propanedioate (CAS 61291-37-0) – Procurement-Relevant Physicochemical Profile


Diphenyl (thiophen-3-yl)propanedioate (CAS 61291-37-0) is a diaryl malonate ester featuring a thiophen-3-yl substituent at the central propanedioate carbon and two phenyl ester moieties, with a molecular formula of C₁₉H₁₄O₄S and a molecular weight of 338.4 g/mol [1]. It is a derivative of 3-thienylmalonic acid (a key intermediate for beta-lactam antibiotics such as ticarcillin and temocillin) wherein both carboxylic acid groups are esterified with phenol [1][2]. The compound serves as a protected, lipophilic form of the thienylmalonate scaffold, making it relevant for organic synthesis and medicinal chemistry campaigns that require controlled release or enhanced solubility in non-polar environments [1].

Why Diethyl or Dimethyl (thiophen-3-yl)propanedioate Cannot Replace the Diphenyl Ester for Lipophilicity-Driven Research Applications


Substituting the diphenyl ester with diethyl or dimethyl analogs is not chemically equivalent because the ester moiety profoundly dictates the compound's lipophilicity, steric bulk, and subsequent physicochemical behavior. As shown by computed XLogP3 values, the diphenyl ester (XLogP3 = 4.6) is substantially more lipophilic than the diethyl (XLogP3 = 2.2) or dimethyl (XLogP3 = 1.5) congeners [1][2][3]. This ~2.4–3.1 log unit increase in partition coefficient directly impacts membrane permeability, organic-phase solubility, and chromatographic retention, rendering the diphenyl ester uniquely suited for applications requiring high lipid partitioning or specific hydrophobic interactions. A simple substitution with a less lipophilic ester would fundamentally alter the compound's distribution and reactivity profile, invalidating experimental outcomes that depend on these properties.

Quantitative Differentiation Evidence: Diphenyl (thiophen-3-yl)propanedioate vs. Its Closest Ester and Acid Analogs


Significantly Higher Computed Lipophilicity (XLogP3) Compared to Diethyl and Dimethyl Analogs

The diphenyl ester exhibits an XLogP3 value of 4.6, which is 2.4 log units higher than the diethyl analog (XLogP3 = 2.2) and 3.1 log units higher than the dimethyl analog (XLogP3 = 1.5) [1][2][3]. This quantitative difference is calculated from the PubChem-computed XLogP3 consensus model, and it indicates a dramatically increased preference for non-polar phases.

Lipophilicity Drug Design Partition Coefficient ADME

Enhanced Pi-Stacking Capacity Evidenced by Pendant Phenyl Ester Copolymer Morphology Improvement

In a comparative study of thiophene-based copolymers, monomers bearing a diphenylpropyl ester side chain (analogous to the diphenyl ester motif) yielded films with increased order and enhanced π-π stacking, as characterized by atomic force microscopy (AFM), compared to ethyl and phenylethyl ester analogs [1]. This demonstrates that the incorporation of multiple pendant phenyl rings directly improves solid-state ordering.

Organic Electronics Polymer Morphology Pi-Stacking Atomic Force Microscopy

Increased Molecular Weight and Rotatable Bond Count Influencing Crystallinity and Solubility

The diphenyl ester possesses a molecular weight of 338.4 g/mol with 7 rotatable bonds, compared to 242.29 g/mol and 7 rotatable bonds for the diethyl ester, and 214.24 g/mol and 5 rotatable bonds for the dimethyl ester [1][2][3]. The substantially higher molecular weight and increased aromatic bulk are expected to influence melting point, crystallinity, and solubility in ways distinct from the smaller alkyl esters.

Molecular Weight Crystallinity Rotatable Bonds Physicochemical Properties

Differential Hydrolytic Reactivity: Phenyl Esters as Superior Leaving Groups for Synthetic Transformations

The phenyl ester groups in diphenyl (thiophen-3-yl)propanedioate make it substantially more reactive toward nucleophilic acyl substitution and hydrolysis compared to alkyl esters. The phenol leaving group (pKa ≈ 10) is a much better leaving group than ethanol (pKa ≈ 16) or methanol (pKa ≈ 15.5). This principle is well-established in ester chemistry and indicates that the diphenyl ester can be cleaved under milder conditions or will react faster with nucleophiles such as amines, enabling efficient conversion to amides or other derivatives .

Ester Hydrolysis Leaving Group Reactivity Prodrug Design Synthetic Methodology

Application Scenarios Where Diphenyl (thiophen-3-yl)propanedioate Provides a Quantifiable Advantage


Synthesis of Beta-Lactam Antibiotic Analogs Requiring a Lipophilic, Deprotectable Malonate Side Chain

As a protected form of 3-thienylmalonic acid—the key side chain of ticarcillin and temocillin—this diphenyl ester can be directly coupled to a beta-lactam nucleus followed by mild hydrogenolysis or enzymatic cleavage to unveil the free acid [1]. Its high lipophilicity (XLogP3 = 4.6) facilitates extraction and purification in organic solvents, a critical step in multi-step antibiotic synthesis where intermediates must be isolated cleanly. The increased leaving group ability of the phenyl ester allows for gentler deprotection, preserving the sensitive beta-lactam ring.

Monomer for Conjugated Polymers with Enhanced Solid-State Ordering

The diphenyl ester side chain promotes superior π-π stacking and film morphology as demonstrated by AFM analysis of analogous pendant diphenyl ester-containing thiophene copolymers [1]. This translates to improved charge carrier mobility and more uniform thin films in organic electronic devices such as OFETs and OPVs. The monomer's higher molecular weight and aromatic content also tune the solubility and processing characteristics, facilitating the fabrication of devices with optimized active layers.

Lipophilic Prodrug Design or Cell-Permeable Probe Development

With a computed XLogP3 of 4.6—substantially higher than the corresponding diethyl ester (2.2) or free acid (0.9)—this compound can serve as a membrane-permeable prodrug or molecular probe [1][2]. The phenyl esters can be cleaved intracellularly by esterases, releasing the active thienylmalonic acid or its downstream metabolite. This strategy is particularly relevant in medicinal chemistry campaigns targeting intracellular beta-lactamase enzymes or other cytosolic targets where high passive permeability is required.

Selective Synthetic Intermediate for Amide or Heterocycle Formation Under Mild Conditions

The activated phenyl ester groups enable direct aminolysis with primary or secondary amines at room temperature, forming amides without the need for coupling reagents or forcing conditions [1]. This is a distinct advantage over diethyl or dimethyl esters, which typically require heating or strong base. The thiophene ring can also participate in electrophilic substitution or cross-coupling reactions, making this building block valuable for generating libraries of thiophene-containing amides, ureas, and heterocycles in a parallel synthesis format.

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